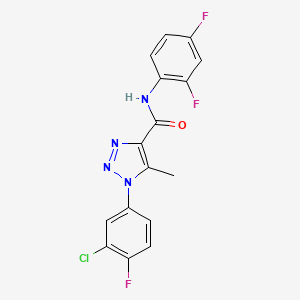

1-(3-chloro-4-fluorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-N-(2,4-difluorophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClF3N4O/c1-8-15(16(25)21-14-5-2-9(18)6-13(14)20)22-23-24(8)10-3-4-12(19)11(17)7-10/h2-7H,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKODNSKJRJIPAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClF3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(3-chloro-4-fluorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties supported by various research findings.

- Molecular Formula : C15H12ClF2N5O

- Molecular Weight : 358.74 g/mol

- CAS Number : 179552-75-1

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings regarding the anticancer activity of compounds related to triazole derivatives:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A (similar structure) | MCF-7 (breast cancer) | 1.1 | Induces apoptosis via caspase pathway |

| Compound B (similar structure) | HCT-116 (colon cancer) | 2.6 | Inhibits thymidylate synthase |

| Compound C (similar structure) | HepG2 (liver cancer) | 1.4 | Cell cycle arrest and apoptosis induction |

These compounds have shown to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic markers like cleaved PARP and caspase 3, indicating a robust mechanism for inducing cell death in cancer cells .

Antimicrobial Activity

The antimicrobial potential of triazole-based compounds has also been explored. A study assessed the efficacy of several triazole derivatives against Escherichia coli and Staphylococcus aureus, revealing significant inhibition rates:

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D (triazole derivative) | E. coli | 0.5 µg/mL |

| Compound E (triazole derivative) | S. aureus | 0.8 µg/mL |

These findings suggest that the incorporation of the triazole moiety enhances the antimicrobial properties, potentially through disruption of microbial cell wall synthesis or interference with metabolic pathways .

Case Studies

- Trypanocidal Activity : A study reported on the trypanocidal effects of various triazole derivatives, including those structurally similar to our compound. The most potent analogs exhibited IC50 values significantly lower than standard treatments, indicating strong activity against Trypanosoma cruzi .

- In Vivo Studies : In vivo experiments using murine models have shown that specific triazole derivatives can reduce tumor size significantly compared to control groups, reinforcing their potential as therapeutic agents in cancer treatment .

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Research has indicated that compounds within the triazole family exhibit antiviral activity. Specifically, derivatives similar to 1-(3-chloro-4-fluorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have shown effectiveness against viral infections such as hepatitis B and D. The mechanism often involves inhibition of viral replication by targeting specific viral enzymes or proteins .

Anticancer Activity

Triazole derivatives are also being explored for their potential anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies suggest that the incorporation of fluorine atoms enhances the compound's lipophilicity and biological activity, making it a promising candidate for further development in cancer therapeutics .

Fungicidal Applications

The compound's structural characteristics lend it potential as a fungicide. Triazoles are well-known for their efficacy against various fungal pathogens, particularly in agriculture. The ability to disrupt fungal cell membrane synthesis positions this compound as a viable option for protecting crops from fungal diseases .

Case Study 1: Antiviral Efficacy

A study published in Molecules demonstrated that triazole derivatives could effectively inhibit the replication of hepatitis B virus (HBV) in vitro. The study involved testing various concentrations of the compound on HBV-infected cell lines, revealing a dose-dependent response with significant reductions in viral load at higher concentrations .

Case Study 2: Anticancer Mechanism

In an investigation featured in European Journal of Medicinal Chemistry, researchers synthesized a series of triazole compounds and evaluated their cytotoxic effects on different cancer cell lines. One derivative showed promising results by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

Data Tables

Vergleich Mit ähnlichen Verbindungen

Triazole Core Modifications

- 5-Methyl vs. 5-Amino Substitution: The target compound’s 5-methyl group reduces nucleophilic reactivity compared to 5-amino analogs (e.g., ), likely improving metabolic stability. However, amino groups can enhance hydrogen-bonding interactions with targets.

- Halogenation Patterns : The 3-chloro-4-fluorophenyl and 2,4-difluorophenyl groups in the target compound provide multiple halogen-bonding sites, a feature shared with pyrazole derivatives like . This contrasts with cyclopropyl-containing analogs (), where steric effects dominate over halogen interactions.

Carboxamide Linker Variations

- Aryl vs.

Crystallographic and Conformational Insights

- Crystal Packing : The compound’s structure may be refined using SHELXL (), with halogen atoms influencing packing via C–X···π interactions. Comparatively, pyrazole derivatives () exhibit distinct torsion angles due to sulfanyl and oxime groups.

- Torsional Flexibility : The triazole-carboxamide linker in the target compound allows conformational adaptability, whereas tetrahydropyrimidine-containing analogs () are constrained by ring rigidity.

Pharmacological Implications

- Target Selectivity : The combination of chloro and fluoro substituents may enhance selectivity for kinases or GPCRs, as seen in related triazole-based inhibitors .

- Solubility vs. Permeability : The methyl group and halogenated aryl rings likely result in moderate solubility but high membrane permeability, contrasting with ethoxyphenyl-oxazole derivatives (), which prioritize solubility.

Q & A

Basic Research Questions

Q. What are the synthetic strategies for 1-(3-chloro-4-fluorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of triazole-carboxamide derivatives typically involves sequential condensation and cyclization steps. For example, analogous compounds like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (AFC) are synthesized via condensation of fluorinated aniline derivatives with isocyanides, followed by sodium azide-mediated cyclization . Optimization may involve adjusting reaction temperature (e.g., 60–80°C), solvent polarity (DMF or THF), and catalyst choice (e.g., EDC·HCl/HOBt for carboxamide coupling, as seen in related triazole syntheses) . Design of Experiments (DoE) principles, such as varying stoichiometric ratios or reaction times, can systematically improve yield .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and substituent positioning?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation. For example, 1-(4-Chloro-2-fluorophenyl)-4-difluoro-methyl-3-methyl-1H-1,2,4-triazol-5(4H)-one was resolved via X-ray crystallography (R factor = 0.050), revealing bond lengths and angles critical for validating substituent orientation . Complementary techniques include:

- NMR : NMR to confirm fluorophenyl group positions.

- HRMS : High-resolution mass spectrometry for molecular formula validation.

- FT-IR : To identify carbonyl (C=O) and triazole ring vibrations .

Q. What are the solubility limitations of this compound, and how can they be addressed in biological assays?

- Methodological Answer : Like AFC (a structural analog), this compound likely exhibits low aqueous solubility due to hydrophobic aromatic substituents. Strategies include:

- Co-solvents : Use DMSO or cyclodextrin-based formulations (<1% v/v to minimize cytotoxicity).

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance solubility .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability .

Advanced Research Questions

Q. How do electronic effects of the 3-chloro-4-fluorophenyl and 2,4-difluorophenyl substituents influence binding affinity to target proteins?

- Methodological Answer : Substituent effects can be studied via:

- Computational Modeling : Density Functional Theory (DFT) to calculate electrostatic potential maps and partial charges, identifying regions of electron deficiency (e.g., chloro/fluoro groups) that may engage in halogen bonding with protein residues .

- SAR Studies : Synthesize analogs with varying halogen positions (e.g., 4-bromo vs. 4-fluoro) and compare IC values in enzyme inhibition assays. For instance, replacing 4-fluorophenyl with 4-bromophenyl in AFC analogs increased lipophilicity but reduced selectivity .

Q. What experimental approaches can resolve contradictory data in enzyme inhibition assays (e.g., conflicting IC values across studies)?

- Methodological Answer : Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:

- Standardized Protocols : Use uniform buffer systems (e.g., Tris-HCl vs. HEPES) and ATP concentrations in kinase assays.

- Orthogonal Assays : Validate hits via SPR (surface plasmon resonance) for direct binding kinetics and cellular thermal shift assays (CETSA) .

- Meta-Analysis : Cross-reference with structural analogs (e.g., 5-amino-1-(4-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide) to identify trends in substituent-dependent activity .

Q. How can in vitro-to-in vivo translation challenges be addressed for this compound, particularly regarding metabolic stability?

- Methodological Answer :

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., triazole ring oxidation).

- Isotope Labeling : Use -labeled compound to track metabolite formation via LC-MS.

- Structural Modifications : Introduce electron-withdrawing groups (e.g., CF) at metabolically labile positions, as seen in optimized mGluR5 ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.